N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, also known as BPP-4, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BPP-4 belongs to the class of piperidine carboxamide derivatives and has been shown to exhibit potent pharmacological properties.
Scientific Research Applications
Potential Antipsychotic Agents
Research has shown that heterocyclic analogues of specific compounds have been evaluated for their potential as antipsychotic agents. These evaluations included both in vitro assessments, such as binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo assessments, like the ability to antagonize the apomorphine-induced climbing response in mice. Some derivatives exhibited potent in vivo activities and were identified for further evaluation, highlighting the importance of carboxamide derivatives in the development of new antipsychotic medications (Norman et al., 1996).
Antibacterial Evaluation
Another study focused on the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, demonstrating their antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro. This research suggests the potential of such carboxamide derivatives in combating bacterial infections, emphasizing a clean, metal-free, and environmentally friendly approach to their synthesis (Pouramiri et al., 2017).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for their anti-acetylcholinesterase activity. Certain modifications led to a significant increase in activity, indicating the potential of these compounds in the development of antidementia agents. The findings suggest the importance of the basic quality of the nitrogen atom in piperidine for increased activity (Sugimoto et al., 1990).
HIV-1 Reverse Transcriptase Inhibitors
Further investigation into the piperidine-4-yl-aminopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) led to the identification of potent compounds against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. The research involved the synthesis and structural-activity relationship (SAR) analysis of N-phenyl piperidine analogs, underscoring the potential of these derivatives in HIV treatment (Tang et al., 2010).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on their specific therapeutic application .
Result of Action
Piperidine derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific therapeutic application .
properties
IUPAC Name |
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20(21-13-15-4-2-1-3-5-15)17-8-10-24(11-9-17)19-12-18(16-6-7-16)22-14-23-19/h1-5,12,14,16-17H,6-11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCTUSYVTFAENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.